molecular formula C10H18N4 B017128 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile CAS No. 14209-32-6

3-[4-(2-Cyanoethylamino)butylamino]propanenitrile

Cat. No. B017128
CAS RN: 14209-32-6
M. Wt: 194.28 g/mol
InChI Key: VBZTYCGWACGYJD-UHFFFAOYSA-N
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Description

The compound "3-[4-(2-Cyanoethylamino)butylamino]propanenitrile" falls within the category of nitriles, which are organic compounds containing the cyano group (-C≡N) attached to an alkyl group. Nitriles are important in various chemical synthesis processes due to their reactivity and versatility.

Synthesis Analysis

Nitriles, including structures similar to "3-[4-(2-Cyanoethylamino)butylamino]propanenitrile," can be synthesized through several methods. One such method involves the nickel-catalyzed transfer hydrogenation of benzonitriles, demonstrating the catalytic precursor's role in achieving selective synthesis outcomes (Garduño & García, 2017).

Molecular Structure Analysis

The molecular structure of nitriles is characterized by the presence of a triple bond between carbon and nitrogen, contributing to their chemical properties. For specific analyses, techniques such as X-ray diffraction and NMR spectroscopy are used to elucidate the structure of synthesized compounds, as seen in the study of butyrate and 1,3-dioxane derivatives (Jebas et al., 2013).

Chemical Reactions and Properties

Nitriles undergo various chemical reactions, including hydrolysis, reduction, and cycloaddition, leading to a wide range of products. For instance, the microwave-assisted Cu(I)-catalyzed synthesis demonstrates the chemical versatility of similar compounds through cross-coupling reactions (Xu, Feng, & Van der Eycken, 2021).

properties

IUPAC Name

3-[4-(2-cyanoethylamino)butylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZTYCGWACGYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCC#N)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Cyanoethylamino)butylamino]propanenitrile

CAS RN

14209-32-6
Record name 3,3'-(Tetramethylendiimino)dipropionitrile
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Synthesis routes and methods

Procedure details

To a solution of 1,4-diaminobutane 1 (n=4; 25.0 g, 0.28 mol) in methanol (50 mL) was added dropwise a solution of acrylonitrile (31.6 g, 0.60 mmol) in methanol (25 mL) at 0° C. After the addition the mixture was allowed to come to room temperature and then stirred for 18 h. Finally, the solvent was removed in vacuo, to give the diamine 2 as a pale yellow liquid, (57.0 g, quant.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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